molecular formula C13H16O2 B13638462 1-(4-Propylphenyl)butane-1,3-dione

1-(4-Propylphenyl)butane-1,3-dione

Cat. No.: B13638462
M. Wt: 204.26 g/mol
InChI Key: XCUMDDQEDHKZSA-UHFFFAOYSA-N
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Description

1-(4-Propylphenyl)butane-1,3-dione is a β-diketone derivative characterized by a propyl-substituted phenyl ring attached to the 1-position of the butane-1,3-dione backbone. This compound is structurally analogous to other aryl-substituted β-diketones, which are widely studied for their applications in organic synthesis, coordination chemistry, and materials science.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(4-propylphenyl)butane-1,3-dione

InChI

InChI=1S/C13H16O2/c1-3-4-11-5-7-12(8-6-11)13(15)9-10(2)14/h5-8H,3-4,9H2,1-2H3

InChI Key

XCUMDDQEDHKZSA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Propylphenyl)butane-1,3-dione can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation reaction. In this method, 4-propylbenzoyl chloride reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Propylphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Propylphenyl)butane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Propylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key physicochemical properties, synthesis methods, and market trends of structurally related β-diketones, based on the provided evidence:

Compound Substituent Molecular Formula Molecular Weight (g/mol) logP Physical State Melting Point (°C) Synthesis Yield Key Applications
1-(4-Fluorophenyl)butane-1,3-dione 4-Fluoro C₁₀H₉FO₂ 180.18 N/A Crystalline 144–146 85% (acetic acid) Intermediate for nitroso derivatives
1-(3,4-Dimethoxyphenyl)butane-1,3-dione 3,4-Dimethoxy C₁₂H₁₄O₄ 222.24 1.06 Crystalline N/A N/A Research in electronic materials
1-(o-Tolyl)butane-1,3-dione 2-Methyl C₁₁H₁₂O₂ 176.21 N/A Crystalline N/A N/A Industrial chemical production
1-(4-Methylphenyl)butane-1,3-dione 4-Methyl C₁₂H₁₄O₂ 190.24 N/A Liquid N/A N/A Lab-scale synthesis
1-(2-Chloro-6-fluorophenyl)butane-1,3-dione 2-Cl, 6-F C₁₀H₈ClFO₂ 214.62 N/A Crystalline N/A Discontinued Specialty chemicals

Key Observations :

Substituent Effects on Physicochemical Properties :

  • Electron-withdrawing groups (e.g., fluorine in 1-(4-fluorophenyl)butane-1,3-dione) enhance crystallinity and stability, as evidenced by its high melting point (144–146°C) .
  • Bulky substituents (e.g., 3,4-dimethoxy groups) increase molecular weight and logP (1.06), suggesting moderate lipophilicity, which may influence solubility and bioavailability .
  • Alkyl chains (e.g., methyl in 1-(4-methylphenyl)butane-1,3-dione) result in a liquid state at room temperature, contrasting with crystalline derivatives .

Synthesis and Industrial Relevance :

  • Acetic acid-mediated synthesis (e.g., for 1-(4-fluorophenyl) derivatives) achieves high yields (85%), indicating robustness for scale-up .
  • Market analyses highlight growing demand for 1-(o-tolyl)butane-1,3-dione, driven by its use in industrial chemical production .

Safety and Handling: Limited hazard data are available, but liquid derivatives (e.g., 1-(4-methylphenyl)butane-1,3-dione) may require specialized storage due to volatility .

Inferred Properties of 1-(4-Propylphenyl)butane-1,3-dione :

  • Molecular Weight : ~218.29 g/mol (estimated from similar structures).
  • logP : Likely higher than 1.06 (due to the hydrophobic propyl group).
  • Physical State : Predicted to be a crystalline solid, akin to fluorinated analogs.
  • Applications: Potential as a ligand in metal-organic frameworks (MOFs) or as a precursor in agrochemical synthesis.

Research and Market Dynamics

  • Synthetic Challenges : Propyl-substituted derivatives may face steric hindrance during synthesis, unlike smaller substituents (e.g., fluorine or methyl) .
  • Market Trends: While 1-(o-tolyl)butane-1,3-dione dominates industrial applications, niche derivatives like 1-(4-phenoxyphenyl)butane-1,3-dione (CAS: 56290-49-4) are emerging in pharmaceutical research .

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